N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a hydroxy group, and methylsulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available precursors. One approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol to produce an intermediate, which is then further reacted to form the desired compound . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and oxazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The methylsulfanyl groups can participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-24-8-7-12(10-20)18-17(21)14-9-13(23-19-14)11-22-15-5-3-4-6-16(15)25-2/h3-6,9,12,20H,7-8,10-11H2,1-2H3,(H,18,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTFTINEVBHLMZ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)NC(=O)C1=NOC(=C1)COC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CO)NC(=O)C1=NOC(=C1)COC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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